molecular formula C9H7N3S B186811 (1H-benzimidazol-2-ylthio)acetonitrile CAS No. 55460-35-0

(1H-benzimidazol-2-ylthio)acetonitrile

Cat. No.: B186811
CAS No.: 55460-35-0
M. Wt: 189.24 g/mol
InChI Key: WJJCHVFVLQOWDX-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

It’s known that benzimidazole derivatives, which this compound is a part of, have been reported to exhibit a wide variety of biological activities . They have been found to be effective against microorganisms , suggesting that their targets could be microbial proteins or enzymes.

Mode of Action

Benzimidazole derivatives are known to interact with their targets, leading to inhibitory activity . The specific interactions and resulting changes would depend on the exact nature of the target.

Biochemical Pathways

Given the broad range of activities exhibited by benzimidazole derivatives , it can be inferred that multiple pathways could potentially be affected.

Result of Action

Benzimidazole derivatives have been reported to exhibit antimicrobial activity , suggesting that the compound could potentially lead to the inhibition or death of microbial cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1H-benzimidazol-2-ylthio)acetonitrile typically involves the reaction of 2-mercaptobenzimidazole with chloroacetonitrile in the presence of a base such as potassium carbonate . The reaction is carried out in a suitable solvent like acetonitrile under reflux conditions for several hours. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or crystallization.

Properties

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3S/c10-5-6-13-9-11-7-3-1-2-4-8(7)12-9/h1-4H,6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJJCHVFVLQOWDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60365268
Record name (1H-benzimidazol-2-ylthio)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60365268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55460-35-0
Record name (1H-benzimidazol-2-ylthio)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60365268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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